Enhanced Binding Affinity: TEPC466 vs. TEPP-46 for PKM2 Target Engagement
TEPC466 demonstrates a measurable improvement in target engagement compared to its parent scaffold, TEPP-46. Molecular docking studies and subsequent PK activity assays confirmed that the structural modification in TEPC466 results in more favorable binding interactions with the PKM2 protein than TEPP-46 itself [1]. This enhanced binding is a crucial factor for both its sensitivity as a detection probe and its potential secondary function as an agonist, directly impacting assay performance and reliability.
| Evidence Dimension | Relative Binding Affinity / Target Engagement |
|---|---|
| Target Compound Data | Confirmed to have a better binding interaction with PKM2 than TEPP-46. |
| Comparator Or Baseline | TEPP-46 (parent compound, non-fluorescent PKM2 agonist) |
| Quantified Difference | Qualitatively described as 'better binding', supported by computational modeling and in vitro activity assays. |
| Conditions | Structure-based molecular docking and in vitro PK activity assay. |
Why This Matters
For procurement, this indicates that TEPC466 not only serves as a detection tool but also retains and potentially enhances the biological activity of its parent compound, offering a dual-function (detection and modulation) tool in a single molecule.
- [1] Wang, D., Li, C., Zhu, Y., Song, Y., Lu, S., Sun, H., Hao, H., & Xu, X. (2021). TEPP-46-Based AIE Fluorescent Probe for Detection and Bioimaging of PKM2 in Living Cells. Analytical Chemistry, 93(37), 12682–12689. View Source
